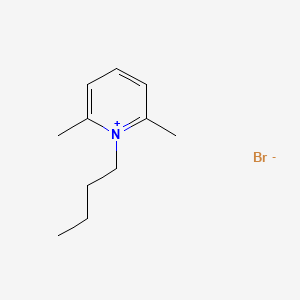

1-Butyl-2,6-dimethylpyridin-1-ium bromide

Beschreibung

1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid ist eine organische Verbindung, die zur Klasse der ionischen Flüssigkeiten gehört. Sie zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinium-Kern umfasst, der mit Butyl- und Dimethylgruppen substituiert ist. Diese Verbindung ist bekannt für ihre hohe thermische Stabilität und Löslichkeit in Wasser und verschiedenen organischen Lösungsmitteln .

Herstellungsmethoden

Die Synthese von 1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid beinhaltet typischerweise die Quaternisierung von 2,6-Dimethylpyridin mit Butylbromid. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Acetonitril oder Ethanol durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden:

Batch-Verfahren: Umfasst das Mischen von 2,6-Dimethylpyridin und Butylbromid in einem Lösungsmittel, gefolgt von Erhitzen und Rühren, bis die Reaktion abgeschlossen ist. Das Produkt wird dann isoliert und gereinigt.

Kontinuierliches Verfahren: Verwendet einen kontinuierlichen Strömungsreaktor, in dem die Reaktanten kontinuierlich zugeführt werden und das Produkt kontinuierlich entfernt wird.

Eigenschaften

CAS-Nummer |

469885-75-4 |

|---|---|

Molekularformel |

C11H18BrN |

Molekulargewicht |

244.17 g/mol |

IUPAC-Name |

1-butyl-2,6-dimethylpyridin-1-ium;bromide |

InChI |

InChI=1S/C11H18N.BrH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QSCHPZVHJBCMSH-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC[N+]1=C(C=CC=C1C)C.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-butyl-2,6-dimethylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with butyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods:

Batch Process: Involves mixing 2,6-dimethylpyridine and butyl bromide in a solvent, followed by heating and stirring until the reaction is complete. The product is then isolated and purified.

Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.

Analyse Chemischer Reaktionen

1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Bromid-Ion kann durch andere Nucleophile wie Hydroxid-, Chlorid- oder Acetationen ersetzt werden.

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Gängige Reagenzien und Bedingungen:

Nucleophile Substitution: Typischerweise in polaren Lösungsmitteln wie Wasser oder Methanol bei Raumtemperatur durchgeführt.

Oxidation: In sauren oder basischen Medien bei erhöhten Temperaturen durchgeführt.

Reduktion: In wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.

Hauptprodukte:

Substitutionsreaktionen: Ergeben verschiedene substituierte Pyridiniumsalze.

Oxidationsreaktionen: Produzieren oxidierte Derivate des Pyridiniumrings.

Reduktionsreaktionen: Resultieren in reduzierten Formen der Pyridiniumverbindung.

Wissenschaftliche Forschungsanwendungen

1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Lösungsmittel und Katalysator in der organischen Synthese verwendet, insbesondere bei Reaktionen, die ionische Flüssigkeiten erfordern.

Biologie: Aufgrund seiner einzigartigen Solvatationseigenschaften bei der Extraktion und Trennung von Biomolekülen eingesetzt.

Medizin: Untersucht auf seine potenzielle Verwendung in Medikamenten-Transportsystemen und als antimikrobielles Mittel.

Wirkmechanismus

Der Wirkmechanismus von 1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid basiert hauptsächlich auf seiner ionischen Natur. Die Verbindung interagiert mit verschiedenen molekularen Zielmolekülen über ionische Wechselwirkungen, Wasserstoffbrückenbindungen und Van-der-Waals-Kräfte. Diese Wechselwirkungen erleichtern seine Rolle als Lösungsmittel, Katalysator und antimikrobielles Mittel. Das Bromid-Ion spielt eine entscheidende Rolle bei der Stabilisierung der ionischen Struktur und der Verbesserung der Reaktivität der Verbindung .

Wissenschaftliche Forschungsanwendungen

1-Butyl-2,6-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.

Biology: Employed in the extraction and separation of biomolecules due to its unique solvation properties.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-butyl-2,6-dimethylpyridin-1-ium bromide is primarily based on its ionic nature. The compound interacts with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and antimicrobial agent. The bromide ion plays a crucial role in stabilizing the ionic structure and enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid kann mit anderen ähnlichen ionischen Flüssigkeiten verglichen werden, wie zum Beispiel:

1-Butyl-3-methylimidazolium-bromid: Bekannt für seine hohe Ionenleitfähigkeit und Verwendung in elektrochemischen Anwendungen.

1-Butyl-1-methylpiperidinium-bromid: In der organischen Synthese und als Phasentransferkatalysator verwendet.

1-Butyl-2,4-dimethylpyridinium-bromid: Ähnlich in der Struktur, aber mit unterschiedlichen Substitutionssmustern, die seine Löslichkeit und Reaktivität beeinflussen.

Einzigartigkeit: 1-Butyl-2,6-Dimethylpyridinium-1-ium-bromid zeichnet sich durch sein spezifisches Substitutionssmuster am Pyridiniumring aus, das einzigartige Solvatationseigenschaften und thermische Stabilität verleiht, wodurch es für eine Vielzahl von Anwendungen geeignet ist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.